![molecular formula C22H22N2O4S B3018748 7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874807-05-3](/img/structure/B3018748.png)
7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole, a chromene, a thiophene, and a morpholine ring. These functional groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have a planar structure, which could lead to interesting electronic properties. The morpholine ring is a heterocycle containing both nitrogen and oxygen, which could introduce additional reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its aromatic rings. The pyrrole and thiophene rings are electron-rich and could undergo electrophilic aromatic substitution. The morpholine ring could potentially undergo reactions at the nitrogen .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the morpholine ring could make the compound more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Reactivity
Research into similar compounds has explored the synthesis and reactivity of complex heterocyclic structures, which could be relevant for understanding the synthetic routes and chemical behavior of the compound . For example, the study on "Dichotomy in the Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with Cyclic Secondary Amines" by Šafár̆ et al. (2000) demonstrates the nuanced reactivity of heterocyclic compounds with secondary amines, which could inform synthetic strategies for the target compound (Šafár̆ et al., 2000).
Polymerization and Material Science
Studies on the polymerization of related heterocyclic compounds, such as the work by Mallakpour et al. (1998) on "Polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole dianion with alkyldihalides", highlight the potential for incorporating the target compound into novel polymeric materials with unique properties (Mallakpour et al., 1998).
Electron Transport and Solar Cell Applications
The application of structurally similar compounds in electronic devices, such as solar cells, is evidenced by research like "Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer for Polymer Solar Cells" by Hu et al. (2015), suggesting the potential of the compound for use in electronic or photovoltaic applications (Hu et al., 2015).
Solvent Selection and Material Compatibility
The selection of appropriate solvents for processing and application of the compound can be informed by studies like "A Systematic Approach to Solvent Selection Based on Cohesive Energy Densities in a Molecular Bulk Heterojunction System" by Walker et al. (2011), which explores the solubility parameters of related compounds for optimizing material processing and device fabrication (Walker et al., 2011).
Crystal Structures and Molecular Interactions
Research into the crystal structures and molecular interactions of related compounds, such as "Three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone: Synthesis, crystal structures and molecular interactions" by Kaynak et al. (2013), can provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions of the target compound, which are crucial for understanding its behavior in solid-state applications (Kaynak et al., 2013).
Future Directions
properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-4-5-16-15(13-14)20(25)18-19(17-3-2-12-29-17)24(22(26)21(18)28-16)7-6-23-8-10-27-11-9-23/h2-5,12-13,19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIKBEFWWJTRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

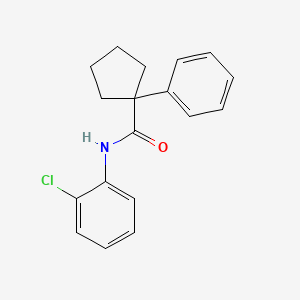
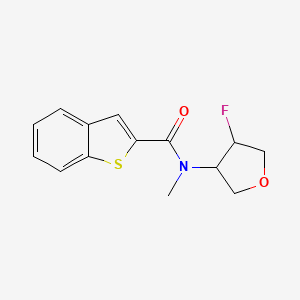
![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)

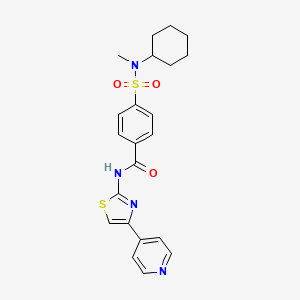
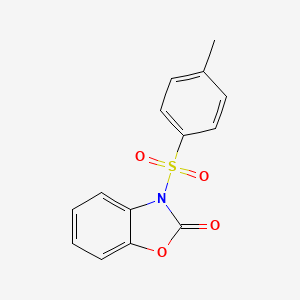
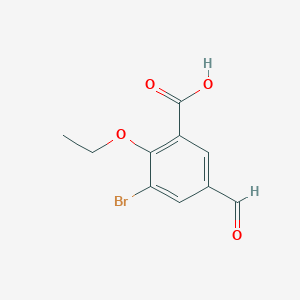
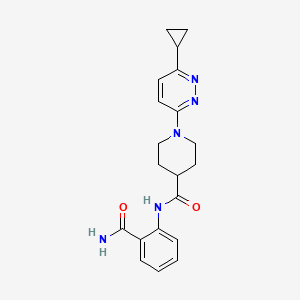
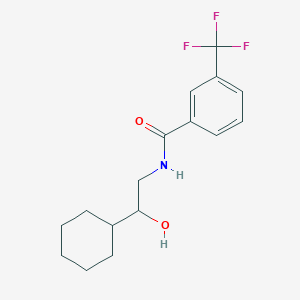
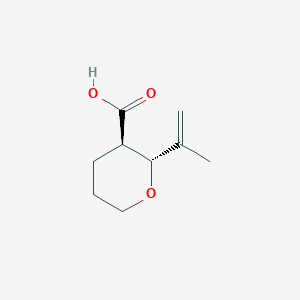
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)
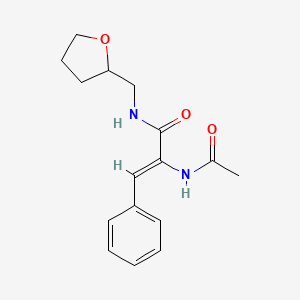
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)